N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDACKAUCWTUTDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Basic Properties and Pharmacological Profiling of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide

Executive Summary

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide (CAS: 113411-22-6) is a five-membered heterocyclic sulfonamide that serves as a critical structural analogue to the classical metalloenzyme inhibitor, acetazolamide. By substituting the traditional 1,3,4-thiadiazole core with a 1,3-thiazole ring, the molecule exhibits an altered electronic distribution, lipophilicity, and hydrogen-bonding profile[1],[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, molecular mechanism of action, comparative pharmacodynamics, and the self-validating experimental workflows required for its evaluation in drug development.

Structural Identity & Physicochemical Profiling

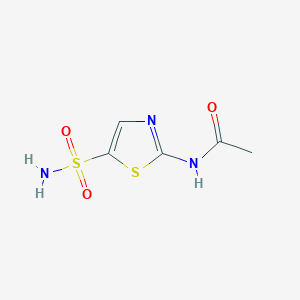

The structural framework of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide is defined by a central 1,3-thiazole ring substituted with an acetamido group at the C2 position and a primary sulfonamide group at the C5 position.

Unlike acetazolamide, which contains two nitrogen atoms within its thiadiazole ring, this compound contains only one nitrogen in its thiazole core[1],. This single-atom deletion fundamentally shifts the molecule's physicochemical properties, reducing its topological polar surface area (tPSA) and altering its interaction with the active-site residues of target enzymes[2].

Table 1: Physicochemical Properties

| Property | Value | Causality / Significance |

| IUPAC Name | N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide | Defines the 1,3-thiazole core and its functional substituents. |

| CAS Registry Number | 113411-22-6 | Unique identifier required for chemical sourcing and synthesis tracking. |

| Molecular Formula | C5H7N3O3S2 | Lacks one nitrogen compared to the classic acetazolamide (C4H6N4O3S2)[1],. |

| Molecular Weight | 221.26 g/mol | Low molecular weight ensures highly favorable ligand efficiency (LE) during hit-to-lead optimization. |

| Melting Point | 273–275 °C | The high melting point indicates a rigid, highly stable intermolecular hydrogen-bonding network driven by the sulfonamide and amide moieties. |

| Primary Target | Carbonic Anhydrase (CA) | The primary sulfonamide acts as a highly specific zinc-binding group (ZBG)[3]. |

Mechanism of Action: Metalloenzyme Inhibition

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide functions as a potent inhibitor of Carbonic Anhydrase (CA), a ubiquitous metalloenzyme responsible for the rapid reversible hydration of carbon dioxide into bicarbonate and protons[3].

The mechanism of inhibition is driven by the primary sulfonamide group (

Fig 1. Mechanistic pathway of Carbonic Anhydrase inhibition by thiazole-based sulfonamides.

Comparative Pharmacodynamics & The "Tail Approach"

In modern drug design, the "tail approach" is utilized to achieve isoform selectivity among the 15 human CA isoforms[3]. The heterocyclic ring acts as a scaffold, while the C2-substituent (the "tail") interacts with the highly variable amino acid residues at the outer rim of the active site[3].

While the thiadiazole scaffold of acetazolamide exhibits broad-spectrum, highly potent inhibition across human and bacterial CA isoforms, the thiazole scaffold of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide demonstrates a distinct selectivity profile[2]. Notably, research indicates that replacing the thiadiazole ring with a thiazole ring significantly reduces inhibitory potency against certain bacterial CA isoforms (e.g., Enterococcus Ef-CA), due to the loss of a critical hydrogen-bond acceptor (the 4-position nitrogen)[2].

Table 2: Scaffold Comparison (Thiadiazole vs. Thiazole)

| Parameter | Acetazolamide (Thiadiazole) | N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide | Structural Causality |

| Heteroatoms | 2 Nitrogen, 1 Sulfur[1] | 1 Nitrogen, 1 Sulfur | Loss of one N-atom alters the dipole moment and active-site orientation. |

| hCA II Affinity | ~ | Low nanomolar range | The primary sulfonamide ZBG dominates binding; the scaffold fine-tunes affinity. |

| Bacterial CA Affinity | Highly potent[2] | Significantly reduced[2] | The missing nitrogen in the thiazole ring eliminates a key hydrogen bond with bacterial CA active-site residues[2]. |

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the standard methodologies for derivatizing and evaluating N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide. Every step is grounded in chemical and kinetic causality.

Protocol A: Acid-Catalyzed Deacetylation for "Tail Approach" Derivatization

To synthesize extended analogues, the C2-acetamido group must first be removed to yield the free amine (2-amino-1,3-thiazole-5-sulfonamide)[2].

-

Reaction Setup: Suspend N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide in concentrated HCl and reflux at 100°C for 4–6 hours[2].

-

Causality: The highly acidic environment protonates the carbonyl oxygen of the acetamido group, increasing the electrophilicity of the carbonyl carbon. Refluxing provides the thermal activation energy required to break the resonance-stabilized amide bond without degrading the aromatic thiazole core.

-

-

Neutralization: Cool the mixture to 0°C and neutralize with saturated

until pH 7–8 is reached.-

Causality: Post-hydrolysis, the resulting amine is protonated as a highly water-soluble ammonium salt. Neutralization deprotonates the amine, shifting the equilibrium to precipitate the free base.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3x), dry over anhydrous

, and concentrate under reduced pressure.-

Causality: Ethyl acetate provides the optimal polarity window to selectively partition the free amine away from aqueous inorganic salts.

removes residual water that would otherwise interfere with downstream anhydrous coupling reactions.

-

Protocol B: Stopped-Flow CO₂ Hydration Kinetics Assay

Because the physiological hydration of

-

Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% anhydrous DMSO.

-

Causality: Heterocyclic sulfonamides exhibit poor aqueous solubility[5]. Initial dissolution in DMSO prevents the formation of micro-aggregates, which cause false-positive inhibition via non-specific enzyme sequestration.

-

-

Pre-Incubation: Dilute the inhibitor into the assay buffer (20 mM HEPES, pH 7.4) and pre-incubate with 10 nM recombinant hCA II for 15 minutes at 20°C.

-

Causality: The binding of the sulfonamidate anion to the deep active site of CA is a relatively slow association process. Pre-incubation guarantees that thermodynamic equilibrium is established prior to kinetic measurement.

-

-

Rapid Mixing: Rapidly mix the enzyme-inhibitor complex 1:1 with

-saturated water in a stopped-flow spectrophotometer containing 0.2 mM Phenol Red indicator. Monitor absorbance at 557 nm.-

Causality: The hydration of

produces protons, dropping the pH and shifting the absorbance of Phenol Red. The stopped-flow instrument captures this millisecond-scale color change, providing a real-time optical readout of initial velocity (

-

-

Data Analysis: Calculate the inhibition constant (

) using the Morrison equation.-

Causality: Because CAIs bind with low nanomolar affinities, the concentration of the inhibitor is close to the concentration of the enzyme. The standard Michaelis-Menten assumption (

) is invalid. The Morrison equation accounts for the depletion of free inhibitor due to tight enzyme binding.

-

Fig 2. Stopped-flow kinetic assay workflow for evaluating tight-binding CA inhibitors.

References

-

Acetazolamide | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL:[Link][5]

-

Acetazolamide | C4H6N4O3S2 | CID 1986 Source: PubChem (National Institutes of Health) URL:[Link][1]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI (Molecules) URL:[Link][3]

-

Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia Source: PubMed Central (PMC) URL:[Link][2]

-

Thiazole Ring—A Biologically Active Scaffold Source: PubMed Central (PMC) URL:[Link][4]

Sources

- 1. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetazolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-Depth Technical Guide to N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide, a heterocyclic sulfonamide with significant potential in medicinal chemistry. While its direct therapeutic applications are still under exploration, its structural similarity to established pharmaceuticals, particularly carbonic anhydrase inhibitors, positions it as a molecule of considerable interest. This document details the molecular structure, proposes a robust synthetic pathway, outlines methods for its characterization, and discusses its putative mechanism of action and potential therapeutic applications based on extensive data from analogous compounds.

Introduction: The Thiazole-Sulfonamide Scaffold

The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] When coupled with a sulfonamide moiety, the resulting compounds often exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide belongs to this important class of molecules. It is a structural isomer of the well-known carbonic anhydrase inhibitor, Acetazolamide, with the key distinction being the 1,3-thiazole core in place of a 1,3,4-thiadiazole ring.[3] This structural nuance is significant, as it can subtly alter the electronic properties and three-dimensional shape of the molecule, potentially leading to differences in biological activity, selectivity, and pharmacokinetic profiles.

Molecular Structure and Physicochemical Properties

The molecular structure of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide comprises a central 1,3-thiazole ring substituted at the 2-position with an acetamido group and at the 5-position with a sulfonamide group.

Table 1: Physicochemical Properties of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide

| Property | Value | Source |

| CAS Number | 113411-22-6 | Sigma-Aldrich |

| Molecular Formula | C₅H₇N₃O₃S₂ | Sigma-Aldrich |

| Molecular Weight | 221.26 g/mol | Sigma-Aldrich |

| Melting Point | 273-275 °C | Sigma-Aldrich |

| InChI Key | VDACKAUCWTUTDA-UHFFFAOYSA-N | Sigma-Aldrich |

The presence of the sulfonamide group is critical for its predicted biological activity, as it can act as a zinc-binding group in the active site of metalloenzymes like carbonic anhydrase.[4] The acetamido group can influence the molecule's solubility and its interaction with biological targets.

Synthesis of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide: A Proposed Pathway

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide.

Step-by-Step Experimental Protocol

Step 1: Acetylation of 2-Aminothiazole

-

Rationale: The initial step involves the protection of the amino group of 2-aminothiazole via acetylation. This is a crucial step to prevent unwanted side reactions at the amino group during the subsequent aggressive chlorosulfonation step. Acetic anhydride is a common and efficient acetylating agent for this purpose.

-

Protocol:

-

To a stirred solution of 2-aminothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane, slowly add acetic anhydride (1.1 equivalents) at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated product, N-(1,3-thiazol-2-yl)acetamide, is collected by filtration, washed with cold water until neutral, and dried under vacuum.

-

Step 2: Chlorosulfonation of N-(1,3-thiazol-2-yl)acetamide

-

Rationale: This step introduces the sulfonyl chloride group at the 5-position of the thiazole ring. Chlorosulfonic acid is a powerful reagent for this electrophilic aromatic substitution. The reaction is typically performed at low temperatures to control its exothermicity and improve selectivity.

-

Protocol:

-

In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (5-10 equivalents) to 0 °C in an ice bath.

-

Slowly add N-(1,3-thiazol-2-yl)acetamide (1 equivalent) portion-wise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate, 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride, is collected by filtration, washed thoroughly with ice-cold water, and dried. This intermediate is often used in the next step without further purification due to its reactivity.[5]

-

Step 3: Amination of 2-(Acetylamino)-1,3-thiazole-5-sulfonyl chloride

-

Rationale: The final step involves the conversion of the sulfonyl chloride to the desired sulfonamide via reaction with ammonia. This is a standard nucleophilic substitution reaction.

-

Protocol:

-

Suspend the crude 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride (1 equivalent) in a suitable solvent like acetone or tetrahydrofuran (THF).

-

Cool the suspension in an ice bath and bubble ammonia gas through the mixture or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Continue the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is treated with water.

-

The solid product, N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization and Analytical Techniques

The identity and purity of the synthesized N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide and its intermediates should be confirmed using a combination of spectroscopic and analytical techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the thiazole ring proton, and the sulfonamide and amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the thiazole ring. |

| FT-IR | Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide), and S=O stretching (sulfonamide). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| HPLC | A single major peak indicating the purity of the compound. |

| Elemental Analysis | The percentage composition of C, H, N, and S should be in close agreement with the calculated values for the molecular formula. |

Putative Mechanism of Action: Carbonic Anhydrase Inhibition

The primary and most well-documented mechanism of action for sulfonamides of this class is the inhibition of carbonic anhydrases (CAs).[6] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7]

Caption: Proposed mechanism of carbonic anhydrase inhibition.

The sulfonamide group (-SO₂NH₂) of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide is hypothesized to bind to the zinc ion in the active site of the carbonic anhydrase enzyme. This coordination prevents the binding of a water molecule, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.[4] Different isoforms of carbonic anhydrase exist, and the specific substitution pattern on the heterocyclic ring can influence the inhibitory potency and selectivity towards these isoforms.[8]

Potential Therapeutic Applications

Based on the well-established pharmacology of related sulfonamides, N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide is a promising candidate for development in several therapeutic areas:

-

Glaucoma: Inhibition of carbonic anhydrase in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

-

Diuretic: By inhibiting carbonic anhydrase in the renal tubules, it can promote the excretion of bicarbonate, sodium, potassium, and water.

-

Anticonvulsant: Some carbonic anhydrase inhibitors have shown efficacy in the treatment of certain types of epilepsy.

-

Anticancer: Certain carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are involved in pH regulation and tumor progression. Selective inhibitors of these isoforms are being investigated as anticancer agents.[9]

-

Antimicrobial Agents: The thiazole-sulfonamide scaffold has been explored for its potential antibacterial and antifungal activities.[8]

Conclusion and Future Directions

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide is a molecule with a strong foundation for potential therapeutic relevance, primarily due to its structural analogy to known carbonic anhydrase inhibitors. The proposed synthetic route is robust and relies on well-established chemical principles, making the compound accessible for further investigation. Future research should focus on the actual synthesis and purification of this compound, followed by a thorough in vitro evaluation of its inhibitory activity against a panel of human carbonic anhydrase isoforms. Subsequent in vivo studies in relevant disease models will be crucial to determine its therapeutic potential and pharmacokinetic profile. The exploration of this and similar novel thiazole-based sulfonamides could lead to the development of new drugs with improved efficacy and selectivity for a range of diseases.

References

- Senturk, M., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 148-154.

- Erigur, E. C., et al. (2022). Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides. Bioorganic & Medicinal Chemistry Letters, 59, 128581.

- Hassan, A., et al. (2023). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163619.

- Abdel-Aziz, A. A.-M., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 13, 1369335.

-

MySkinRecipes. (n.d.). 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Acetamido-1,3-thiazole-5-sulfonyl chloride. PubChem Compound Summary for CID 350261. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(5-sulfamoyl-1,3,4-thiadiazolidin-2-yl)acetamide. PubChem Compound Summary for CID 58857127. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide. Inxight Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride. PubChem Compound Summary for CID 508982. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Nitroso-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

- Supuran, C. T., & Angeli, A. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174981.

-

Veeprho. (n.d.). N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]

- Wang, X., et al. (2009). N-(5-Methyl-sulfanyl-1,3,4-thia-diazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2138.

- Zhang, Y., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of water-soluble hydroxybutenyl cyclomaltooligosaccharides (cyclodextrins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies [mdpi.com]

- 6. Syntheses, Characterization and biological Activity of a new ligand [N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide with some transition metal complexes | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]

- 7. US2554816A - Heterocyclic sulfonamides and methods of preparation thereof - Google Patents [patents.google.com]

- 8. N-(5-sulfamoyl-1,3,4-thiadiazolidin-2-yl)acetamide | C4H10N4O3S2 | CID 58857127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide" synthesis pathway.

Technical Whitepaper: Scalable Synthesis of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide

Executive Summary & Strategic Analysis

This technical guide outlines the synthesis of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide (CAS: 60388-37-8). This compound is the 1,3-thiazole structural analog of Acetazolamide (a 1,3,4-thiadiazole), a critical carbonic anhydrase inhibitor (CAI).

While Acetazolamide is the industrial standard, the thiazole analog represents a vital scaffold for Structure-Activity Relationship (SAR) studies in glaucoma and diuretic research. The synthesis requires precise regiochemical control to ensure sulfonation occurs exclusively at the C5 position of the thiazole ring, avoiding N-sulfonation or ring degradation.

Retrosynthetic Logic: The pathway utilizes a Linear Functionalization Strategy :

-

Amine Protection: Deactivating the exocyclic amine to prevent side reactions.

-

Electrophilic Aromatic Substitution (EAS): Introducing the sulfonyl chloride motif at the most nucleophilic ring carbon (C5).

-

Nucleophilic Substitution: Converting the chloride to the sulfonamide.

Synthetic Pathway Visualization

The following diagram illustrates the critical process flow, including reagents and reaction conditions.

Figure 1: Linear synthesis pathway from 2-aminothiazole to the target sulfonamide.

Detailed Experimental Protocol

Step 1: Chemoselective Acetylation (Protection)

Objective: Protect the C2-amine to prevent N-sulfonation and direct the subsequent electrophilic attack to C5.

-

Reagents: 2-Aminothiazole (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Mechanism: Nucleophilic acyl substitution. The thiazole amine is less basic than pyridine but sufficiently nucleophilic to react with anhydrides.

Protocol:

-

Dissolve 10.0 g (0.1 mol) of 2-aminothiazole in 30 mL of glacial acetic acid.

-

Add 12.0 mL of acetic anhydride dropwise over 20 minutes. Note: Exothermic reaction; maintain temp < 40°C.

-

Heat the mixture to 80°C for 2 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Filter the resulting white precipitate (2-acetamidothiazole).

-

Purification: Recrystallize from ethanol/water.

-

Checkpoint: Target MP: 202–204°C.

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at C5 via Electrophilic Aromatic Substitution (EAS). Critical Control: Temperature regulation is vital. Thiazoles are electron-rich, but the acetyl group moderates reactivity. Excess heat leads to tarring; insufficient heat prevents substitution.

-

Reagents: 2-Acetamidothiazole (from Step 1), Chlorosulfonic acid (

, 5.0 eq).

Protocol:

-

Place 25 mL of chlorosulfonic acid in a dry 3-neck round-bottom flask equipped with a drying tube (HCl gas evolves).

-

Cool to 0–5°C in an ice bath.

-

Add 5.0 g of 2-acetamidothiazole portion-wise over 30 minutes. Safety: Addition must be slow to manage HCl evolution.

-

Remove ice bath and gradually heat to 60°C for 1 hour, then ramp to 100°C for 2 hours.

-

Quenching: Cool the mixture to room temperature. Pour the oily reaction mass very slowly onto 300 g of crushed ice with vigorous stirring.

-

Why? Rapid addition causes violent boiling and decomposition of the sulfonyl chloride.

-

-

Filter the solid 2-acetamidothiazole-5-sulfonyl chloride immediately.

-

Note: Sulfonyl chlorides are hydrolytically unstable. Proceed to Step 3 immediately. Do not dry in an oven.

-

Step 3: Ammonolysis (Amidation)

Objective: Convert the sulfonyl chloride to the primary sulfonamide.

-

Reagents: Wet Sulfonyl Chloride cake, Ammonium Hydroxide (25% aq, excess).

Protocol:

-

Suspend the wet sulfonyl chloride cake in 50 mL of acetone (or use directly if sufficiently granular).

-

Add 30 mL of concentrated ammonium hydroxide (aq) dropwise at 0–5°C.

-

Stir at room temperature for 4 hours.

-

Acidify carefully with dilute HCl to pH 6 (to precipitate the product if it forms a soluble salt).

-

Filter the crude product.

-

Purification: Recrystallize from boiling water or ethanol.

Data Summary & Validation

The following table summarizes the expected physiochemical properties for validation.

| Parameter | Specification | Notes |

| Formula | Thiazole Analog | |

| Mol.[1][2][3][4][5][6][7][8] Weight | 221.26 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Yield (Step 2) | 60–75% | Highly dependent on anhydrous conditions |

| Melting Point | 256–260°C (Dec) | Distinct from Acetazolamide (258°C) |

| 1H NMR (DMSO-d6) | C4-H singlet confirms C5 substitution |

Mechanistic Insight: Why C5 Substitution?

The regioselectivity in Step 2 is governed by the electronic effects of the thiazole ring.

-

Thiazole Ring: The sulfur atom at position 1 donates electron density into the ring, making C5 the most nucleophilic site for Electrophilic Aromatic Substitution (EAS).

-

Steric Hindrance: The acetamido group at C2 provides bulk, further discouraging attack at C4, though C4 is already electronically less favorable than C5.

Figure 2: Mechanism of C5-Chlorosulfonation.

References

-

Synthesis of Thiazole Sulfonamides

- Title: 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride (Analogous Intermedi

- Source: Sigma-Aldrich / Merck

-

URL:

- Relevance: Validates the stability and commercial availability of the acetamido-thiazole-sulfonyl chloride scaffold.

- General Chlorosulfonation Protocol (The "Acetazolamide" Method): Title: Process for preparing sulfonamide compounds (US Patent 3161675A) Source: Google Patents URL: Relevance: Defines the industrial standard for chlorosulfonation of heterocyclic amines using chlorosulfonic acid.

-

Thiazole vs.

-

Validation of 2-Aminothiazole Derivatives

Sources

- 1. CAS 69812-29-9: 2-Acetamido-4-methyl-5-thiazolesulfonyl ch… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. US2554816A - Heterocyclic sulfonamides and methods of preparation thereof - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. verjournal.com [verjournal.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

Technical Guide: Chemical Analogues of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide (Acetazolamide)

Executive Summary

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide , commonly known as Acetazolamide (AAZ) , represents the prototypical scaffold for Carbonic Anhydrase Inhibitors (CAIs). While originally developed as a diuretic and anti-glaucoma agent targeting the cytosolic isoform CA II, modern drug discovery has pivoted toward modifying this scaffold to target transmembrane isoforms (CA IX and XII) implicated in hypoxic tumor survival.

This guide provides a structural, synthetic, and pharmacological analysis of AAZ analogues. It moves beyond basic descriptions to offer rational design strategies ("The Tail Approach"), validated synthesis protocols, and self-verifying bioassays.

Part 1: Structural Activity Relationship (SAR) & Rational Design[1]

The pharmacological efficacy of AAZ analogues hinges on three distinct structural domains. Modifications here dictate not just potency (

The Three-Pillar SAR Model

-

The Zinc-Binding Group (ZBG): The unsubstituted sulfonamide moiety (

) is non-negotiable for classical CAIs. It coordinates directly to the-

Constraint: Substituted sulfonamides (

) generally lose affinity because they cannot displace the zinc-bound water molecule/hydroxide ion.

-

-

The Heterocyclic Scaffold: The 1,3,4-thiadiazole ring (in AAZ) or 1,3-thiazole ring acts as a spacer. It positions the ZBG and engages in Van der Waals interactions with the hydrophilic half of the active site.

-

Optimization: Thiadiazoles (AAZ, Methazolamide) are more acidic and soluble than simple benzenesulfonamides, enhancing pharmacokinetics.

-

-

The Tail Region (Acyl Group): The acetamido group (

) extends toward the "selective pocket."-

The "Tail Approach": Elongating this region with bulky, lipophilic, or charged moieties is the primary method for gaining selectivity for CA IX (cancer) over CA II (red blood cells).

-

Visualization: SAR Logic Flow

The following diagram maps the decision tree for modifying the AAZ scaffold based on the therapeutic target.

Caption: SAR decision matrix for Acetazolamide analogues. Red indicates the immutable anchor; Green indicates the primary site for derivatization.

Part 2: Synthesis Protocols

To generate analogues, one rarely builds the thiadiazole ring from scratch. The most robust pathway involves deacetylation of commercial Acetazolamide followed by N-acylation with novel tails.

Protocol A: Deacetylation (Scaffold Preparation)

Objective: Isolate 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats).

-

Reagents: Acetazolamide (10 mmol), Conc. HCl (5 mL), Ethanol (20 mL).

-

Procedure:

-

Suspend Acetazolamide in ethanol.

-

Add concentrated HCl dropwise.

-

Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

-

Cool to room temperature. Neutralize with saturated

to pH 7. -

Precipitate the free amine, filter, and recrystallize from water.

-

-

Yield Check: Expect >85% yield. Melting point should be ~230°C.

Protocol B: The "Tail" Attachment (Amide Coupling)

Objective: Synthesize N-substituted analogues (e.g., for CA IX selectivity).

-

Reagents: 5-amino-1,3,4-thiadiazole-2-sulfonamide (from Protocol A), Acyl Chloride (

) OR Carboxylic Acid + HATU/DIPEA. -

Procedure (Acyl Chloride Method):

-

Dissolve the amine (1 eq) in anhydrous THF or DMF.

-

Add Pyridine (1.2 eq) as a base.

-

Cool to 0°C. Add Acyl Chloride (1.1 eq) dropwise.

-

Stir at RT for 3–6 hours.

-

Pour into ice water. The precipitate is the crude analogue.

-

-

Purification: Recrystallize from EtOH/Water or use Flash Chromatography (MeOH/DCM gradient).

Visualization: Synthetic Workflow

Caption: Divergent synthesis workflow starting from commercial Acetazolamide to generate novel N-substituted analogues.

Part 3: Pharmacological Profiling (Self-Validating Assays)

To validate your analogues, you must determine the Inhibition Constant (

Protocol: CA Esterase Activity Assay (p-Nitrophenyl Acetate)

Carbonic Anhydrases possess a secondary esterase activity. They hydrolyze p-nitrophenyl acetate (pNPA) into p-nitrophenol (yellow, absorbs at 405 nm).[1]

Reagents:

-

Buffer: 50 mM Tris-SO4, pH 7.6.

-

Substrate: 3 mM pNPA (dissolved in Acetonitrile, dilute to working conc).

-

Enzyme: Recombinant hCA II or hCA IX (commercially available).

Step-by-Step:

-

Blank: 100 µL Buffer + 10 µL pNPA (measures spontaneous hydrolysis).

-

Control: 90 µL Buffer + 10 µL Enzyme + 10 µL pNPA.

-

Test: 80 µL Buffer + 10 µL Inhibitor (Analogue) + 10 µL Enzyme. Incubate 15 mins at 25°C.

-

Start: Add 10 µL pNPA to the Test wells.

-

Measure: Monitor Absorbance (405 nm) every 15 seconds for 5 minutes.

-

Calculation: Determine initial velocity (

). Calculate % Inhibition and fit to the Cheng-Prusoff equation to find

Comparative Data: Key Analogues

The table below illustrates how structural changes affect isoform selectivity. Note the shift in SLC-0111 , a "Tail Approach" derivative.

| Compound | Structure Note | Selectivity (II/IX) | |||

| Acetazolamide | Acetyl tail | 250 | 12 | 25 | 0.48 (Non-selective) |

| Methazolamide | N-methylated ring | 50 | 14 | 27 | 0.51 (Non-selective) |

| SLC-0111 | Ureido-benzene tail | 5080 | 960 | 45 | 21.3 (Selective) |

| Ethoxzolamide | Ethoxy-benzothiazole | 25 | 8 | 34 | 0.23 (Potent, Toxic) |

Data aggregated from Supuran et al. (See References).

Part 4: Clinical Horizon & Next-Gen Analogues

The field has moved beyond glaucoma. The current frontier is Hypoxic Tumor Targeting .

-

Mechanism: Solid tumors overexpress CA IX to pump protons out of the cell, acidifying the microenvironment (pH 6.5) and neutralizing basic chemotherapy drugs (e.g., Doxorubicin).

-

The Leader: SLC-0111 (a ureido-sulfonamide analogue) is currently in Phase Ib/II clinical trials. It uses the "Tail Approach" to interact with the unique hydrophobic pocket of CA IX, which is absent in the ubiquitous CA II.

-

Future Direction: Dual-Targeting CAIs . Designing Acetazolamide analogues that also release Nitric Oxide (NO) or inhibit COX-2, providing a multi-pronged attack on the tumor microenvironment.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

-

McDonald, P. C., et al. (2020). SLC-0111, a first-in-class inhibitor of the tumor-associated carbonic anhydrase IX, in patients with advanced solid tumors.[2] American Journal of Clinical Oncology. Link[3]

-

Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX ectodomain provides insights into the mechanism of isoform-selective inhibition. PNAS.[4] Link

-

Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide (Acetazolamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-sulfamoyl-1,3,thiazol-2-yl)acetamide, more commonly known as Acetazolamide, is a potent sulfonamide-based carbonic anhydrase inhibitor.[1][2] Its mechanism of action is centered on the non-competitive, reversible inhibition of the zinc-containing metalloenzyme, carbonic anhydrase (CA).[1][3] This inhibition disrupts the rapid interconversion of carbon dioxide and water into carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions.[3][4] This fundamental biochemical blockade is leveraged across diverse physiological systems, underpinning its therapeutic applications in glaucoma, epilepsy, idiopathic intracranial hypertension, edema related to heart failure, and acute mountain sickness.[3][5][6] This guide provides a detailed exploration of Acetazolamide's core mechanism, its pharmacodynamic consequences in key organ systems, and the experimental methodologies used to validate its action.

Introduction: The Central Role of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a ubiquitous family of enzymes crucial for a vast array of physiological processes, including pH regulation, CO2 and bicarbonate transport, electrolyte secretion, and fluid balance.[4][7][8] These enzymes are found throughout the body, with at least 10 active isoforms identified in mammals, each exhibiting distinct tissue distribution and subcellular localization.[7] CAs can be cytosolic (e.g., CA-II), membrane-bound (e.g., CA-IV, CA-IX, CA-XII), or mitochondrial.[9][10]

The enzyme's primary function is to accelerate a normally slow reaction:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

By dramatically increasing the rate of this reaction, CAs ensure the rapid availability of protons (H⁺) and bicarbonate ions (HCO₃⁻) necessary for various transport processes and pH homeostasis.[4] Acetazolamide exerts its effects by directly targeting and inhibiting this catalytic activity.[3][11]

Core Mechanism: Molecular Inhibition of Carbonic Anhydrase

Acetazolamide's inhibitory action is a direct consequence of its chemical structure. The key functional group is the unsubstituted sulfonamide (-SO₂NH₂), which is structurally similar to the bicarbonate ion.[1]

Molecular Interaction: The active site of a carbonic anhydrase enzyme features a critical zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide. Acetazolamide's sulfonamide group binds directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and forming a stable, tetrahedral complex.[1] This binding prevents the enzyme from engaging with its natural substrate, CO₂, effectively halting the catalytic cycle.

Inhibition Kinetics: Acetazolamide is a potent inhibitor of several CA isoforms, particularly the highly active CA-II and the membrane-bound CA-IV, which are prevalent in the kidneys and eyes.[12] Its inhibitory potency is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| CA Isoform | Typical Ki for Acetazolamide | Primary Location of Interest |

| hCA II | ~12 nM | Kidney (cytosol), Eye, CNS, Red Blood Cells |

| hCA IV | ~74 nM | Kidney (apical/basolateral membranes), Eye |

| hCA IX | Potent Inhibitor | Associated with tumors |

| hCA XII | Potent Inhibitor | Kidney (basolateral membrane) |

| Data sourced from multiple studies, specific values may vary.[12] |

The following diagram illustrates the fundamental enzymatic reaction and the point of inhibition by Acetazolamide.

Fig. 1: Inhibition of Carbonic Anhydrase Catalysis.

Pharmacological Consequences of CA Inhibition

The systemic effects of Acetazolamide are a direct result of disrupting acid-base and fluid balance in specific tissues.

Renal System: Diuresis and Urinary Alkalinization

In the kidney, particularly the proximal convoluted tubule, CAs play a pivotal role in the reabsorption of approximately 85% of filtered bicarbonate.[4][13]

-

Cytosolic CA-II and luminal membrane-bound CA-IV are essential for this process.[9][10]

-

H⁺ is secreted into the tubular lumen via a Na⁺/H⁺ exchanger.

-

In the lumen, this H⁺ combines with filtered HCO₃⁻ to form H₂CO₃.

-

Luminal CA-IV rapidly dehydrates H₂CO₃ into CO₂ and H₂O, which freely diffuse into the tubular cell.

-

Inside the cell, cytosolic CA-II rehydrates CO₂ back into H₂CO₃, which dissociates into H⁺ and HCO₃⁻.

-

The H⁺ is recycled for secretion, while the HCO₃⁻ is transported across the basolateral membrane into the blood.

Acetazolamide's Effect: By inhibiting both CA-IV and CA-II, Acetazolamide blocks this entire cycle.[12] The lack of H⁺ secretion and the inability to dehydrate luminal H₂CO₃ leads to a significant reduction in bicarbonate reabsorption.[3][11] Consequently, bicarbonate, along with osmotically obligated sodium, potassium, and water, is excreted in the urine.[3][6][11] This results in a mild diuretic effect and characteristic alkaline urine, accompanied by a mild metabolic acidosis in the blood.[1][11]

Fig. 2: Acetazolamide's action in the renal tubule.

Ocular System: Reduction of Intraocular Pressure

Aqueous humor, the fluid that fills the anterior and posterior chambers of the eye, is actively secreted by the ciliary epithelium.[14][15] This process is highly dependent on the transport of bicarbonate ions into the posterior chamber, which drives the osmotic flow of water.[14][16]

Acetazolamide's Effect: The ciliary epithelium is rich in CA-II and CA-IV.[14] By inhibiting these enzymes, Acetazolamide reduces the rate of bicarbonate formation and transport.[14][16][17] This slows the secretion of aqueous humor, leading to a significant decrease in intraocular pressure (IOP).[3][15][16] This makes it a cornerstone therapy for glaucoma.[3][5] Studies have shown that Acetazolamide can reduce aqueous humor formation by 40-60%.[16][18]

Central Nervous System (CNS): Anticonvulsant and Altitude Sickness Amelioration

The mechanism in the CNS is multifaceted:

-

Epilepsy: Inhibition of carbonic anhydrase in the brain leads to an increase in local CO₂ concentration and a decrease in pH (metabolic acidosis).[3][11] This acidosis is thought to stabilize neuronal membranes and retard abnormal, paroxysmal discharges, thereby exerting an anticonvulsant effect.[3][11]

-

Altitude Sickness: At high altitudes, lower oxygen levels trigger hyperventilation, leading to a respiratory alkalosis (high blood pH). This alkalosis can impair the central respiratory drive. Acetazolamide induces a metabolic acidosis by promoting bicarbonate excretion in the kidneys.[2][19] This acidosis counteracts the respiratory alkalosis, allowing the body's chemoreceptors to respond more effectively to the hypoxic stimulus, thereby stabilizing breathing and improving acclimatization.[3][19] It also decreases the production of cerebrospinal fluid (CSF), which can help alleviate symptoms of increased intracranial pressure.[3][11]

Experimental Validation & Methodologies

The mechanism of action of Acetazolamide is validated through a series of well-established in vitro and in vivo assays.

In Vitro: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency (IC₅₀ or Ki) of compounds like Acetazolamide is a colorimetric assay based on the esterase activity of carbonic anhydrase.[20]

Principle: CA can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (pNPA). The product, p-nitrophenol, is a yellow chromogen that can be quantified by measuring the increase in absorbance at 400-405 nm.[20] The rate of this reaction is proportional to the enzyme's activity. When an inhibitor is present, the rate decreases, allowing for the calculation of its potency.[20]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-SO₄, at a physiological pH of 7.4.[20]

-

Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA I or hCA II) in the assay buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 15 minutes.[20]

-

Substrate Solution: Dissolve p-nitrophenyl acetate (pNPA) in a minimal amount of a solvent like acetonitrile and then dilute with the assay buffer to a final working concentration (e.g., 3 mM). This solution should be prepared fresh.[20]

-

Inhibitor Solutions: Prepare a serial dilution of Acetazolamide (and any test compounds) in the appropriate solvent (e.g., DMSO), then dilute further in assay buffer.

-

-

Assay Plate Setup (96-well plate):

-

Blank Wells: 190 µL of Assay Buffer.[20]

-

Enzyme Control (100% Activity) Wells: 180 µL of Assay Buffer + 10 µL of enzyme solution.[20]

-

Inhibitor Wells: 170 µL of Assay Buffer + 10 µL of enzyme solution + 10 µL of the serially diluted inhibitor solutions.[20]

-

Solvent Control Wells: 170 µL of Assay Buffer + 10 µL of enzyme solution + 10 µL of the inhibitor solvent to check for solvent effects.[20]

-

-

Reaction & Measurement:

-

Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells (except the blank). The final volume will be 200 µL.[20]

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.[21]

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[20]

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

-

Fig. 3: Workflow for CA inhibitor screening assay.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of Acetazolamide and its analogs is highly dependent on specific structural features:

-

The Sulfonamide Group (-SO₂NH₂): This is the critical zinc-binding group. Any substitution on the nitrogen atom (e.g., -SO₂NHR) drastically reduces or abolishes inhibitory activity.[1]

-

The Heterocyclic Ring (Thiadiazole): The 1,3,4-thiadiazole ring acts as a scaffold that correctly orients the sulfonamide group for optimal binding within the enzyme's active site. Modifications to this ring can significantly alter potency and isoform selectivity.[22] For example, replacing a nitrogen with a carbon to form a thiazole scaffold can lead to a complete loss of antigonococcal activity.[22]

-

The Acetamido Group (-NHCOCH₃): While not directly involved in zinc binding, this group influences the physicochemical properties of the molecule, such as solubility and membrane permeability. Modifications to this group have been explored to improve activity against specific targets, such as bacterial CAs.[22][23] For instance, extending the alkyl chain of this group can improve antimicrobial activity against N. gonorrhoeae.[23]

Conclusion and Future Directions

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide (Acetazolamide) functions as a potent, non-competitive inhibitor of carbonic anhydrase isoforms. Its mechanism is well-characterized, involving direct binding of its sulfonamide moiety to the catalytic zinc ion, thereby blocking the enzyme's physiological function. This inhibition has profound, tissue-specific consequences, leading to reduced bicarbonate reabsorption in the kidney, decreased aqueous humor secretion in the eye, and modulation of pH and neuronal excitability in the central nervous system. These effects form the basis of its diverse and enduring therapeutic applications. Future research continues to explore the development of isoform-specific inhibitors to enhance therapeutic efficacy and reduce side effects, as well as repurposing the Acetazolamide scaffold to target carbonic anhydrases in pathogenic organisms.[22][23][24]

References

- Benchchem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Acetazolamide?.

- Hewitt, C. S., et al. (2021). Structure–Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969-1984.

- Patsnap Synapse. (2025, May 19). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?.

- Romero, M. F., et al. (2023). Potential Novel Role of Membrane-Associated Carbonic Anhydrases in the Kidney. International Journal of Molecular Sciences, 24(4), 4069.

- Purkerson, J. M., & Schwartz, G. J. (2007). The role of carbonic anhydrases in renal physiology. Kidney International, 71(2), 103-115.

- Purkerson, J. M., & Schwartz, G. J. (2006). The role of carbonic anhydrases in renal physiology. Kidney International, 71(2), 103-115.

- McKinley, M. J., & Packer, R. K. (1982). Renal carbonic anhydrase. Journal of Experimental Biology, 101, 153-169.

- Deranged Physiology. (2021, May 24). Acetazolamide.

- Hewitt, C. S., et al. (2021). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969-1984.

- Directive Publications. (2024, November 20). Carbonic anhydrase, water dissociation and physiology of Kidney.

- Hewitt, C. S., et al. (2021). Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969-1984.

- Delamere, N. A., & Tandon, A. (2005). Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium. Molecular Vision, 11, 234-241.

- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

- Bill, A. (1967). Measurement of Aqueous Humor Formation Rates by Posterior-Anterior Chamber Perfusion with Inulin: Normal Values and the Effect of Carbonic Anhydrase Inhibition. Investigative Ophthalmology & Visual Science, 6(4), 313-320.

- Cleveland Clinic. (n.d.). Acetazolamide (Diamox): Uses & Side Effects.

- S. Rowlett, K., & G. Wistrand, P. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

- Ishida, K. (2023). Acetazolamide. In StatPearls. StatPearls Publishing.

- Goel, M., Picciani, R. G., Lee, R. K., & Bhattacharya, S. K. (2010). Aqueous Humor Dynamics: A Review. The Open Ophthalmology Journal, 4, 52-59.

- Ento Key. (2016, July 11). Aqueous Humor: Secretion and Dynamics.

- Wikipedia. (n.d.). Acetazolamide.

- Insight Ophthalmology. (2025, June 28). Aqueous Humor Production: The Roles of Ultrafiltration, Diffusion, and Secretion [Video]. YouTube.

- Abcam. (2025, June 17). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

- Nidetzky, B., & Schuster, K. C. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820.

- Leaf, D. E., & Goldfarb, D. S. (2007). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology, 102(4), 1313-1322.

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Acetazolamide - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Acetazolamide? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. directivepublications.org [directivepublications.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The role of carbonic anhydrases in renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. tandfonline.com [tandfonline.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openophthalmologyjournal.com [openophthalmologyjournal.com]

- 16. Aqueous Humor: Secretion and Dynamics | Ento Key [entokey.com]

- 17. youtube.com [youtube.com]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]

- 22. Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide" as a carbonic anhydrase inhibitor.

An In-depth Technical Guide to N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (Acetazolamide) as a Carbonic Anhydrase Inhibitor

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: On Chemical Nomenclature and Focus

This guide focuses on the chemical compound N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide , a cornerstone molecule in the study of carbonic anhydrase inhibition. This compound, widely known by its non-proprietary name Acetazolamide , is structurally characterized by a 1,3,4-thiadiazole ring. It is important to distinguish this from a 1,3-thiazole structure. Given the extensive body of research and clinical significance, this guide will detail the properties and applications of Acetazolamide (CAS 59-66-5) as the definitive reference for this class of inhibitors.

Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors

Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This seemingly simple reaction is pivotal for a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[3][4] In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity, making them attractive targets for therapeutic intervention.[2][3]

The field of CA inhibition has been dominated by compounds featuring a primary sulfonamide moiety (-SO₂NH₂).[2] Sulfonamides have proven to be a highly effective zinc-binding group, forming the basis for numerous clinically approved drugs.[5] Acetazolamide, the first non-mercurial diuretic, stands as the archetypal CA inhibitor and remains an invaluable tool for both clinical use and basic research.[5][6] Its study provides the foundational principles for understanding the mechanism and development of all sulfonamide-based CA inhibitors.

Physicochemical Properties and Synthesis Overview

Acetazolamide is a white to faintly yellowish-white, crystalline powder that is sparingly soluble in water. Its core structure consists of an acetamido group attached to a 5-sulfamoyl-1,3,4-thiadiazole ring.[7][8]

| Property | Value | Reference |

| IUPAC Name | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | [7] |

| CAS Number | 59-66-5 | [7][8] |

| Molecular Formula | C₄H₆N₄O₃S₂ | [7] |

| Molecular Weight | 222.25 g/mol | [7] |

Synthesis Rationale: The synthesis of Acetazolamide and its analogs generally involves the modification of a pre-formed 5-amino-1,3,4-thiadiazole-2-sulfonamide core.[9] A common synthetic route involves the N-acetylation of this primary amine intermediate using an acetylating agent like acetic anhydride in an appropriate solvent system.[10] This straightforward approach allows for the introduction of various acyl groups, enabling the exploration of structure-activity relationships (SAR).

The Molecular Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of Acetazolamide is a classic example of mechanism-based enzyme inhibition, targeting the catalytic core of the enzyme.

The Catalytic Cycle of Carbonic Anhydrase: The active site of a CA enzyme features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.[5] This zinc-bound water molecule has a lowered pKa, facilitating its deprotonation to a highly nucleophilic hydroxide ion (OH⁻). This hydroxide ion then attacks the carbon atom of a substrate CO₂ molecule, converting it to bicarbonate (HCO₃⁻). The bicarbonate is subsequently displaced by another water molecule, and a proton transfer step regenerates the active hydroxide species, completing the catalytic cycle.[3][5]

Inhibition by Acetazolamide: The potency of Acetazolamide stems from its primary sulfonamide group. The sulfonamide exists in equilibrium with its deprotonated, anionic form (-SO₂NH⁻). This anion acts as a potent mimic of the transition state of the CO₂ hydration reaction.

The key steps of inhibition are:

-

Coordination to Zinc: The deprotonated nitrogen atom of the sulfonamide group directly coordinates to the active site Zn²⁺ ion with high affinity.[5][11]

-

Displacement of Catalytic Water: This binding event displaces the catalytically essential zinc-bound water/hydroxide molecule, effectively shutting down the enzyme's ability to hydrate CO₂.[11]

-

Stabilizing Interactions: The inhibitor's binding is further stabilized by a network of hydrogen bonds. The sulfonamide oxygens typically form hydrogen bonds with the backbone amide of the highly conserved Thr199 residue, anchoring the inhibitor firmly within the active site.[11]

Caption: Mechanism of CA Inhibition.

Inhibitory Profile and Isoform Selectivity

Acetazolamide is a highly potent inhibitor of carbonic anhydrase but exhibits poor isoform selectivity. It strongly inhibits the most active and widespread cytosolic isoforms, hCA I and hCA II, as well as several other isoforms. This lack of selectivity is responsible for some of its side effects and has driven the development of second and third-generation inhibitors designed for specific isoforms.

| Isoform | IC₅₀ / Kᵢ | Significance | Reference |

| hCA I | Potent (nM range) | Cytosolic, abundant in red blood cells | [2] |

| hCA II | Highly Potent (nM range) | Cytosolic, very high activity, glaucoma/epilepsy target | [2][6][12] |

| hCA IV | Potent (nM range) | Membrane-bound, renal and ocular roles | [12] |

| hCA IX | Potent (nM range) | Transmembrane, tumor-associated, hypoxia marker | [3] |

| hCA XII | Potent (nM range) | Transmembrane, tumor-associated | [3] |

| hCA III | Weakly Inhibited | Cytosolic, muscle-specific, resistant to sulfonamides | [12] |

Note: Specific inhibition constants can vary depending on assay conditions. The values shown represent the general potency profile.

Experimental Protocol: In Vitro CA Inhibition Assay

This section provides a robust, self-validating protocol for determining the inhibitory activity of compounds against carbonic anhydrase using its esterase activity.

Principle: The assay measures the ability of CA to hydrolyze the substrate p-nitrophenyl acetate (pNPA). This reaction releases the chromogenic product p-nitrophenol, which produces a yellow color that can be quantified by measuring the increase in absorbance at 400-405 nm.[1] The presence of an inhibitor, such as Acetazolamide, reduces the rate of this reaction in a concentration-dependent manner, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[1]

Materials and Reagents:

-

Human Carbonic Anhydrase (e.g., hCA I or hCA II, purified)

-

Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[1]

-

Substrate Solution (3 mM p-nitrophenyl acetate in assay buffer with minimal acetonitrile for solubility)[1]

-

Test Compound (e.g., Acetazolamide) stock solution in DMSO

-

96-well clear, flat-bottom microplate[12]

-

Multichannel pipette

-

Microplate spectrophotometer capable of kinetic measurements at 400-405 nm[1][12]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer and bring to room temperature.

-

Prepare a working solution of CA enzyme in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Prepare the pNPA substrate solution fresh daily.[1]

-

Prepare serial dilutions of the test compound and the reference inhibitor (Acetazolamide) in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Plate Setup (Final Volume: 200 µL):

-

Blank Wells: 190 µL Assay Buffer + 10 µL Substrate Solution (added in step 4).

-

Enzyme Control (100% Activity): 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL Solvent (e.g., 1% DMSO).[1]

-

Solvent Control: Same as Enzyme Control, to validate that the solvent does not inhibit the enzyme.

-

Inhibitor Wells: 160 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of each inhibitor dilution.[1]

-

-

Assay Procedure:

-

Add the buffer, enzyme, and inhibitor/solvent solutions to the appropriate wells as defined above.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

-

Initiate the reaction by adding 10 µL of the 3 mM pNPA Substrate Solution to all wells.[1]

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition:

-

Data Analysis:

-

For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the Blank wells (non-enzymatic hydrolysis) from all other rates.

-

Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Caption: Workflow of the CA inhibitor assay.

Applications and Future Directions

Acetazolamide's well-characterized, potent, and broad-spectrum activity makes it an indispensable tool in pharmacology and drug development.

-

Clinical Benchmark: It serves as the gold standard against which new CA inhibitors are compared, particularly in the fields of glaucoma, epilepsy, and diuretics.[5][14]

-

Research Probe: It is used to elucidate the physiological and pathophysiological roles of various CA isoforms in cellular and animal models.

-

Scaffold for Drug Design: The 1,3,4-thiadiazole-2-sulfonamide core of Acetazolamide is a privileged scaffold. Researchers continuously synthesize new derivatives to improve isoform selectivity, enhance pharmacokinetic properties, and reduce side effects, aiming for next-generation therapeutics targeting specific CAs like the tumor-associated CA IX and XII.[3][9]

Conclusion

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (Acetazolamide) is more than a historical drug; it is a foundational molecule for the entire class of sulfonamide-based carbonic anhydrase inhibitors. Its straightforward mechanism of action, targeting the catalytic zinc ion, provides a clear model for enzyme inhibition. While its lack of isoform selectivity presents clinical challenges, it also offers a broad utility as a research tool. A thorough understanding of its chemistry, mechanism, and analytical evaluation, as detailed in this guide, is essential for any scientist working to innovate in the field of carbonic anhydrase-targeted drug discovery.

References

- BenchChem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.

- Cogent Chemistry. (2016, June 29). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online.

- Vascular and Endovascular Review. (n.d.). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity.

- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

- Veeprho. (n.d.). N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Acetamide N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl) Synthesis and Its Role in Advanced Chemicals.

- Taylor & Francis Online. (2013, January 12). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins.

- MDPI. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.

- Abcam. (2025, June 17). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

- Ingenta Connect. (2021, May 12). Inhibition of carbonic anhydrase II by sulfonamide derivatives.

- MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.

- CNR-IRIS. (2022, January 31). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches.

- PMC. (n.d.). N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide.

- MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).

- ResearchGate. (n.d.). Structure of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide.

- Sigma-Aldrich. (n.d.). N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide.

- NIST. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST Chemistry WebBook.

- Pharmaffiliates. (n.d.). N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Chemical Name.

- BuyersGuideChem. (n.d.). N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide-2,2,2-d3.

- PMC. (n.d.). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery.

- BLDpharm. (n.d.). 189156-30-7|2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide.

- Sigma-Aldrich. (n.d.). N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide AldrichCPR.

- NIST. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST Chemistry WebBook.

- Inxight Drugs - ncats. (n.d.). N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | MDPI [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

- 8. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

- 9. verjournal.com [verjournal.com]

- 10. N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.cnr.it [iris.cnr.it]

- 12. assaygenie.com [assaygenie.com]

- 13. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]

- 14. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Profiling of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide and Related Sulfonamides as Carbonic Anhydrase Inhibitors

Introduction and Mechanistic Overview

Primary sulfonamides, specifically N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide and its canonical 1,3,4-thiadiazole counterpart Acetazolamide (AAZ) , represent a highly privileged scaffold in medicinal chemistry[1]. By coordinating directly with the active-site zinc ion (

While historically utilized as diuretics and anti-glaucoma agents targeting cytosolic isoforms (hCA I and hCA II), modern oncological research has repurposed these to target transmembrane isoforms (hCA IX and hCA XII)[2]. In solid tumors, hypoxia stabilizes HIF-1α, which transcriptionally upregulates CA IX. This enzyme acts as a critical survival mechanism by maintaining neutral intracellular pH (

Scientific Integrity: Causality and Self-Validating Assay Design

As a Senior Application Scientist, it is critical to recognize that generating reproducible, physiologically relevant data requires assay designs rooted in causality and built-in validation.

-

Causality in Kinetic Profiling: When determining inhibition constants (

), researchers often default to colorimetric esterase assays due to their high-throughput convenience. However, esterase activity is a secondary, promiscuous function of CAs. To obtain true physiological binding kinetics, we mandate the[4]. This method directly measures the enzyme's primary function—the rapid hydration of -

Trustworthiness via Self-Validating Cellular Models: A common pitfall in CA IX inhibitor development is misattributing general cytotoxicity to CA inhibition. To establish a self-validating system, cellular assays must employ paired normoxic (21%

) and hypoxic (1%

Experimental Protocols

Protocol 1: Stopped-Flow Hydration Assay (Enzyme Kinetics)

Purpose: Determine the exact inhibition constant (

-

Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.5) containing 0.1 M

(to maintain constant ionic strength and prevent background interference). Prepare the pH indicator Phenol Red at a concentration of 0.2 mM. -

Enzyme-Inhibitor Pre-incubation: Dilute recombinant hCA I, II, IX, or XII to a final concentration of 10–50 nM. Pre-incubate the enzyme with varying concentrations of the sulfonamide inhibitor (0.1 nM to 100 μM) for 15 minutes at 20°C to allow complete formation of the Enzyme-Inhibitor (E-I) complex.

-

Substrate Preparation: Saturate distilled water with pure

gas at 20°C to achieve a ~15 mM -

Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution and the

substrate solution. -

Data Acquisition: Monitor the decrease in absorbance at 557 nm (Phenol Red peak) over a 10–50 millisecond window. The initial velocity of the pH drop correlates directly with the uninhibited enzyme fraction.

-

Data Analysis: Calculate the

using the Morrison equation for tight-binding inhibitors, as standard Michaelis-Menten kinetics may fail for sub-nanomolar sulfonamides[4].

Protocol 2: Hypoxia-Induced Extracellular Acidification and Viability Assay

Purpose: Evaluate the functional efficacy and selectivity of the inhibitor in a physiologically relevant tumor model.

-

Cell Seeding: Seed MDA-MB-231 cells (which exhibit high conditional CA IX expression) at 10,000 cells/well in 96-well plates. Allow 24 hours for attachment in standard normoxic conditions (37°C, 5%

, 21% -

Hypoxic Induction: Transfer the designated "Hypoxia" plates to a specialized purged with a gas mixture of 1%

, 5% -

Compound Treatment: Treat cells with serial dilutions of the inhibitor (1 μM to 1000 μM). Maintain paired plates in normoxia and hypoxia for an additional 48 hours.

-

Extracellular pH (

) Measurement: Prior to viability assessment, extract 50 μL of the culture media from each well. Measure the pH using a micro-pH electrode. Effective CA IX inhibition will prevent the hypoxia-induced drop in -

Viability Readout (MTT): Add MTT reagent (0.5 mg/mL final concentration) to the cells. Incubate for 3 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 560 nm.

-

Validation (Hypoxia Cytotoxicity Ratio): Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

. An HCR > 3 indicates selective targeting of the hypoxic tumor microenvironment.

Quantitative Data Presentation

Table 1: Representative Kinetic Profiling (

| Isoform | Cellular Localization | Clinical / Biological Relevance | |

| hCA I | Cytosolic | 250.0 | Off-target (Erythrocytes) |

| hCA II | Cytosolic | 12.0 | Glaucoma / Diuretic target |

| hCA IX | Transmembrane | 25.0 | Tumor Hypoxia / Metastasis |

| hCA XII | Transmembrane | 5.7 | Tumor Microenvironment |

Table 2: Comparative Cell Viability (

| Condition | AAZ | Media pH (Untreated) | Media pH (100 μM AAZ) | |

| Normoxia | 21% | > 800 | 7.35 | 7.35 |

| Hypoxia | 1% | ~ 650 | 6.70 | 7.10 |

Mandatory Visualization

Mechanism of CA IX-mediated tumor survival and sulfonamide inhibition.

Step-by-step workflow for hypoxia-induced cell viability and pH assays.

References

-

Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors Source: MDPI International Journal of Molecular Sciences URL:[Link][5]

-

Inhibition constants (

) by a stopped flow -

Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells Source: Oncotarget URL:[Link][3]

-

Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity Source: Vascular and Endovascular Review URL:[Link][1]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: MDPI Pharmaceuticals URL:[Link][2]

Sources